6-aminopyridine-2-sulfonic Acid 6-aminopyridine-2-sulfonic Acid
Brand Name: Vulcanchem
CAS No.: 109682-22-6
VCID: VC20743437
InChI: InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
SMILES: C1=CC(=NC(=C1)S(=O)(=O)O)N
Molecular Formula: C5H6N2O3S
Molecular Weight: 174.18 g/mol

6-aminopyridine-2-sulfonic Acid

CAS No.: 109682-22-6

Cat. No.: VC20743437

Molecular Formula: C5H6N2O3S

Molecular Weight: 174.18 g/mol

* For research use only. Not for human or veterinary use.

6-aminopyridine-2-sulfonic Acid - 109682-22-6

Specification

CAS No. 109682-22-6
Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
IUPAC Name 6-aminopyridine-2-sulfonic acid
Standard InChI InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Standard InChI Key DPMMQOBPBUIBQW-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)S(=O)(=O)O)N
Canonical SMILES C1=CC(=NC(=C1)S(=O)(=O)O)N

Introduction

Structural and Physical Properties

Molecular Structure and Representation

The molecular structure of 6-aminopyridine-2-sulfonic acid features a pyridine ring with nitrogen at position 1, an amino group at position 6, and a sulfonic acid group at position 2. This structural arrangement creates a molecule with multiple functional sites that can participate in various chemical interactions .

Several representation methods are used to describe the structure of this compound:

  • SMILES notation: C1=CC(=NC(=C1)S(=O)(=O)O)N

  • InChI: InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)

These notations provide standardized ways to represent the compound's structure in databases and publications, enabling consistent identification across different platforms.

Physical and Computed Properties

The physical and computed properties of 6-aminopyridine-2-sulfonic acid are summarized in the following table:

PropertyValueSource
Molecular Weight174.18 g/mol
XLogP3-AA-0.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Physical StateSolid (inferred)

The negative XLogP3-AA value (-0.4) indicates that the compound has hydrophilic characteristics, suggesting good water solubility. This property is consistent with the presence of both the sulfonic acid group and the amino group, which contribute to increased polarity and potential for hydrogen bonding .

The hydrogen bond donor count (2) and acceptor count (5) highlight the compound's capacity to form multiple hydrogen bonds, which influences its solubility profile and potential interactions with biological systems or other chemical entities .

Analytical Characterization and Identification

Chromatographic Analysis

Chromatographic methods suitable for analyzing 6-aminopyridine-2-sulfonic acid would typically include high-performance liquid chromatography (HPLC), potentially with UV detection due to the aromatic structure of the compound. Ion chromatography might also be applicable given the ionic nature of the sulfonic acid group.

The negative XLogP3-AA value suggests that reversed-phase HPLC with a higher percentage of aqueous phase would be appropriate for separation and analysis of this compound .

Related Compounds and Comparative Analysis

Structure-Property Relationships

The presence of both amino and sulfonic acid groups on a pyridine ring creates interesting structure-property relationships:

  • Solubility: The combination of the hydrophilic sulfonic acid group and the amino group enhances water solubility compared to unsubstituted pyridine.

  • Acid-base properties: The relative positions of the amino group and sulfonic acid group on the pyridine ring influence their respective acid-base properties through electronic effects.

  • Reactivity: The amino group's nucleophilicity is modulated by the electron-withdrawing effect of the sulfonic acid group and the electronic distribution in the pyridine ring.

These structure-property relationships have implications for the potential applications of 6-aminopyridine-2-sulfonic acid and its derivatives in various fields.

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